molecular formula C22H29NO6 B11151615 N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

N-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine

Cat. No.: B11151615
M. Wt: 403.5 g/mol
InChI Key: AVZBBCQYLVZZEX-XCLFUZPHSA-N
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Description

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multiple steps. One common route includes the esterification of 4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL with acetic acid, followed by the amidation with 3-METHYLPENTANOIC ACID. The reaction conditions often require the use of catalysts such as N,N’-carbonyldiimidazole to activate the carboxylic acid group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anticoagulant and anti-inflammatory effects.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anti-inflammatory effects are due to the inhibition of cyclooxygenase enzymes. The pathways involved include the disruption of DNA replication and the suppression of prostaglandin synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID
  • 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-PROPANOIC ACID
  • (8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY (PHENYL)ACETIC ACID

Uniqueness

2-{2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its butyl and methyl groups enhance its lipophilicity, making it more effective in penetrating biological membranes .

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

(2S,3R)-2-[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H29NO6/c1-5-7-8-15-11-19(25)29-21-14(4)17(10-9-16(15)21)28-12-18(24)23-20(22(26)27)13(3)6-2/h9-11,13,20H,5-8,12H2,1-4H3,(H,23,24)(H,26,27)/t13-,20+/m1/s1

InChI Key

AVZBBCQYLVZZEX-XCLFUZPHSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H]([C@H](C)CC)C(=O)O

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)CC)C(=O)O

Origin of Product

United States

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